N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted at position 6 with a 3-(o-tolyl)-1,2,4-oxadiazole moiety and at position 3 with an acetamide group linked to a 3,5-dimethylphenyl substituent. This structure combines a heterocyclic scaffold with pharmacophoric elements (oxadiazole, pyrimidinone, and acetamide) commonly associated with bioactivity in medicinal and agrochemical contexts .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-14-9-15(2)11-18(10-14)28-20(32)12-31-13-27-25-21(26(31)33)17(4)22(35-25)24-29-23(30-34-24)19-8-6-5-7-16(19)3/h5-11,13H,12H2,1-4H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVJXGCESGUURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC(=CC(=C5)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 455.6 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to an oxadiazole moiety and a dimethylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN3O2S2 |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | SPACCUYGQHWWIK-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Thienopyrimidine Core : Utilizing cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Incorporating the dimethylphenyl and oxadiazole groups through substitution reactions.
- Formation of the Acetamide Linkage : Finalizing the structure by linking the acetamide group to the thienopyrimidine core.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : It can influence receptor activities that lead to downstream effects on cellular signaling pathways.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research has demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds with similar structures have shown inhibition of cell proliferation in cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) using assays like MTT for cell viability assessment .
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial effects against various pathogens. The presence of specific functional groups enhances its interaction with microbial targets.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study involving a derivative showed an IC50 value in the low micromolar range against prostate cancer cells. Molecular docking studies indicated strong binding affinity to EGFR tyrosine kinase, which is pivotal in cancer cell proliferation .
- Mechanistic Insights : Detailed molecular docking analyses revealed that the compound interacts favorably with specific enzyme targets, potentially leading to significant therapeutic outcomes in oncology .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
The thienopyrimidinone core is a privileged scaffold in drug discovery. Key analogs include:
Structural Insights :
- The target compound’s 3-(o-tolyl)-1,2,4-oxadiazole group enhances π-π stacking and hydrophobic interactions compared to simpler alkyl/aryl substituents in other thienopyrimidinones .
1,2,4-Oxadiazole-Containing Analogs
1,2,4-Oxadiazoles are bioisosteres of esters and amides, improving metabolic stability. Notable examples:
Acetamide-Linked Derivatives
Acetamide groups are critical for target binding in many pharmaceuticals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
